molecular formula C15H23Cl4NOSi B15333491 2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone

2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone

Cat. No.: B15333491
M. Wt: 403.2 g/mol
InChI Key: JDQCUIKLPOZSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a triisopropylsilyl group attached to a pyrrole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone typically involves multiple steps, starting from readily available precursorsThe final step usually involves the addition of trichloroacetyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying these processes .

Properties

Molecular Formula

C15H23Cl4NOSi

Molecular Weight

403.2 g/mol

IUPAC Name

2,2,2-trichloro-1-[4-chloro-1-tri(propan-2-yl)silylpyrrol-3-yl]ethanone

InChI

InChI=1S/C15H23Cl4NOSi/c1-9(2)22(10(3)4,11(5)6)20-7-12(13(16)8-20)14(21)15(17,18)19/h7-11H,1-6H3

InChI Key

JDQCUIKLPOZSBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)Cl)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.